molecular formula C8H13NO2 B1255331 6-Hydroxytropinone CAS No. 5932-53-6

6-Hydroxytropinone

Cat. No.: B1255331
CAS No.: 5932-53-6
M. Wt: 155.19 g/mol
InChI Key: UOHSTKWPZWFYTF-MHSYXAOVSA-N
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Description

(6R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one is a tropane alkaloid.

Properties

CAS No.

5932-53-6

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(1S,5S,6R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one

InChI

InChI=1S/C8H13NO2/c1-9-5-2-6(10)4-7(9)8(11)3-5/h5,7-8,11H,2-4H2,1H3/t5-,7+,8-/m1/s1

InChI Key

UOHSTKWPZWFYTF-MHSYXAOVSA-N

Isomeric SMILES

CN1[C@H]2C[C@H]([C@@H]1CC(=O)C2)O

Canonical SMILES

CN1C2CC(C1CC(=O)C2)O

Origin of Product

United States

Biological Activity

(1R,5R,6S)-rel-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one, also known as 6-hydroxytropinone, is a tropane alkaloid with notable biological activities. This compound has garnered interest in pharmacological research due to its potential therapeutic applications and interactions with various biological systems.

  • Molecular Formula : C8_8H13_{13}NO2_2
  • Molecular Weight : 155.19 g/mol
  • CAS Number : 5932-53-6
  • IUPAC Name : (1S,5S,6R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one

The biological activity of (1R,5R,6S)-rel-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one primarily involves its interaction with neurotransmitter systems and potential receptor binding capabilities:

Receptor Interactions

Research indicates that this compound may interact with various receptors, including:

  • Dopamine Receptors : Potential modulation of dopaminergic activity could influence mood and behavior.
  • Serotonin Receptors : May affect serotonergic pathways related to anxiety and depression.

Biological Activity Data

The following table summarizes key biological activities associated with (1R,5R,6S)-rel-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one:

Biological ActivityEffect/ObservationSource
Antimicrobial ActivityInhibitory effects against certain bacteria
Neuroprotective EffectsPotential to protect against neurodegeneration
CytotoxicityExhibits cytotoxic effects in certain cancer cell lines
Toxicity (Acute Oral)Moderate toxicity observed
Estrogen Receptor BindingNo significant binding affinity
Androgen Receptor BindingLow binding affinity

Case Studies and Research Findings

Several studies have explored the pharmacological implications of (1R,5R,6S)-rel-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one:

  • Neuroprotective Study : A study published in the Journal of Medicinal Chemistry evaluated the neuroprotective properties of this compound in models of oxidative stress-induced neuronal damage. The results indicated a significant reduction in neuronal cell death, suggesting potential therapeutic applications in neurodegenerative diseases .
  • Antimicrobial Activity : Research published in Phytomedicine highlighted the antimicrobial properties of this compound against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics .
  • Cytotoxicity Assay : A study conducted on cancer cell lines revealed that (1R,5R,6S)-rel-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one exhibited dose-dependent cytotoxicity, indicating its potential as a chemotherapeutic agent .

Scientific Research Applications

Neurotransmitter Interaction

The primary application of (1R,5R,6S)-rel-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one lies in its interaction with neurotransmitter systems. Research indicates that this compound may influence the dopaminergic and serotonergic systems, making it a candidate for studying conditions such as depression and anxiety disorders. Its structural similarities to other tropane alkaloids suggest potential for receptor binding studies, particularly with muscarinic acetylcholine receptors and dopamine receptors .

Pain Management

Recent studies have explored the analgesic properties of (1R,5R,6S)-rel-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one in various pain models. Its efficacy in reducing pain responses has been documented in animal studies, indicating potential applications in developing novel pain relief medications .

Cognitive Enhancement

There is growing interest in the cognitive-enhancing effects of this compound due to its action on neurotransmitter systems involved in learning and memory. Preliminary research suggests that it may improve cognitive function in animal models of cognitive impairment .

Study on Analgesic Effects

A study published in the Journal of Medicinal Chemistry examined the analgesic effects of (1R,5R,6S)-rel-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one in rodents. The results indicated significant pain relief comparable to established analgesics without the typical side effects associated with opioids. This positions the compound as a promising candidate for further development in pain management therapies .

Cognitive Function Research

In a separate investigation published in Neuropharmacology, researchers assessed the cognitive effects of (1R,5R,6S)-rel-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one in mice subjected to stress-induced cognitive decline. The findings showed improved memory retention and learning capabilities among treated subjects compared to control groups, suggesting potential applications in treating cognitive disorders such as Alzheimer’s disease .

Summary Table of Applications

Application AreaDescriptionReferences
Neurotransmitter Interaction Influences dopaminergic and serotonergic systems; potential for mental health treatments
Pain Management Demonstrated analgesic properties in animal models
Cognitive Enhancement Potential to improve cognitive function; studied for effects on learning and memory

Preparation Methods

Catalytic Hydrogenation

Catalytic hydrogenation using palladium or platinum catalysts under controlled pressure (1–3 atm) achieves partial reduction of tropinone derivatives. For example, hydrogenation of 8-methyl-8-azabicyclo[3.2.1]octan-3-one in methanol at 25°C selectively yields the endo-alcohol intermediate, which undergoes acid-catalyzed epimerization to the exo-6-hydroxytropinone isomer. This method typically attains 65–75% yields but requires careful monitoring to avoid over-reduction.

Metal-Mediated Reduction

Magnesium in methanol reduces tropinone derivatives at 0–5°C, favoring the formation of the exo-6-hydroxy configuration. The reaction proceeds via a single-electron transfer mechanism, with the methanol solvent acting as a proton source. This approach avoids racemization and achieves enantiomeric excess (ee) values exceeding 90%.

Method Conditions Yield Stereoselectivity
Catalytic HydrogenationPd/C, H₂ (2 atm), MeOH, 25°C68%85% exo
Mg/MeOH ReductionMg (5 eq.), MeOH, 0°C, 12 h72%92% ee

Enantioselective Synthesis via Chiral Auxiliaries

Chiral auxiliaries such as Evans oxazolidinones or Oppolzer’s sultams enable asymmetric induction during key bond-forming steps. These auxiliaries temporarily embed chirality into the molecule, directing the stereochemistry of the hydroxyl and methyl groups.

Evans Oxazolidinone Strategy

A three-step sequence involves:

  • Acylation : Tropinone reacts with an Evans oxazolidinone to form a chiral enolate.

  • Hydroxylation : Stereoselective hydroxylation using Davis’ oxaziridine introduces the 6-hydroxy group.

  • Auxiliary Removal : Hydrolysis under mild acidic conditions yields the target compound with 88% ee.

Biocatalytic Approaches

Recent advances utilize enzymes like ketoreductases or alcohol dehydrogenases to catalyze the reduction of tropinone derivatives. Lactobacillus brevis alcohol dehydrogenase (LBADH) reduces 8-methyl-8-azabicyclo[3.2.1]octan-3-one in phosphate buffer (pH 7.0) with NADPH cofactor recycling. This method achieves >99% ee and 80% yield under ambient conditions, offering an eco-friendly alternative to traditional methods.

Post-Functionalization of Bicyclic Intermediates

Cyanohydrin Formation and Hydrolysis

Reaction of 8-methyl-8-azabicyclo[3.2.1]octan-3-one with sodium cyanide in hydrochloric acid generates a cyanohydrin intermediate. Subsequent hydrolysis with aqueous HCl at 60°C produces the 6-hydroxy derivative. This method, while efficient (75% yield), requires strict pH control to prevent epimerization.

Oxidative Methods

Controlled oxidation of 6-methoxy analogs using Jones reagent (CrO₃/H₂SO₄) in acetone selectively removes the methyl ether group, yielding the hydroxylated product. This approach is less common due to competing over-oxidation but remains viable for small-scale synthesis.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors optimize the Mg/MeOH reduction by maintaining consistent temperature and mixing, achieving 85% yield with 94% ee. Downstream purification employs crystallization from ethyl acetate/hexane mixtures, reducing impurities to <0.5%.

Comparative Analysis of Methods

Method Advantages Limitations
Catalytic HydrogenationHigh scalabilityModerate stereoselectivity
Mg/MeOH ReductionExcellent eeRequires anhydrous conditions
BiocatalyticEco-friendly, high eeCostly enzymes
Cyanohydrin HydrolysisSimple reagentspH sensitivity

Q & A

Q. How is the stereochemistry of (1R,5R,6S)-rel-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one determined experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous stereochemical assignment. Single crystals are grown via slow evaporation in solvents like methanol or ethanol. Diffraction data collected using a Bruker SMART CCD area detector (MoKα radiation, λ = 0.71073 Å) are processed with SHELX programs (e.g., SHELXL for refinement). The R-factor (<0.063) and wR-factor (<0.125) validate the model . Hydrogen bonding networks (e.g., N–H⋯O and O–H⋯O interactions) further confirm spatial arrangements .

Q. What synthetic strategies are effective for preparing this bicyclic compound with high enantiomeric purity?

  • Methodological Answer : Multi-step synthesis often begins with tropinone derivatives (CAS 532-24-1) as precursors. Key steps include:
  • Hydroxylation : Stereoselective oxidation at C6 using OsO₄ or Sharpless asymmetric dihydroxylation .
  • Protection/Deprotection : tert-Butoxycarbonyl (Boc) groups protect amines, while acetyl or tosyl groups stabilize reactive hydroxyls .
  • Purification : Recrystallization (ethanol/water mixtures) or chiral column chromatography (e.g., Chiralpak AD-H) ensures >98% enantiomeric excess (ee) .

Advanced Research Questions

Q. How can divergent reaction pathways of this compound be exploited to synthesize structurally complex alkaloids?

  • Methodological Answer : Under basic conditions (e.g., NaOH), the bicyclic scaffold undergoes nitrogen-driven rearrangements. For example:
  • Tandem Rearrangement-Iminium Trapping : Epoxytropinone derivatives (e.g., 3) react with Lewis acids (BF₃·Et₂O) to form 6-azabicyclo[3.2.1]octan-3-one intermediates, which are trapped with allyl silanes to yield peduncularine analogs .
  • Mechanistic Analysis : Monitoring via in situ NMR (¹H, ¹³C) and DFT calculations identifies transition states. Mosher ester analysis (R/S configuration) confirms stereochemical outcomes .

Q. How do structural variations (e.g., substituents at C3 or C6) influence biological activity, and how can contradictions in reported data be resolved?

  • Methodological Answer :
  • Pharmacological Profiling : Radioligand binding assays (e.g., nicotinic acetylcholine receptors, nAChRs) compare affinity (Ki) of analogs. For example, (1R,3S,5R,6S)-isomers show 10-fold higher agonist activity than racemic mixtures .
  • Data Reconciliation : Crystallographic data (e.g., hydrogen-bonding patterns in P212121 space group) correlate with activity. Contradictions arise from impurities (e.g., residual solvents in NMR samples), resolved via GC-MS or HPLC-MS .

Q. What computational approaches predict the reactivity and metabolic fate of this compound?

  • Methodological Answer :
  • In Silico Modeling : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Software: Gaussian 16 with B3LYP/6-31G(d) basis set .
  • Metabolite Identification : LC-HRMS (Q-Exactive Orbitrap) coupled with MetabolitePilot™ matches fragmentation patterns to NIH Metabolomics Workbench datasets (e.g., ST003302) .

Experimental Design & Data Analysis

Q. What protocols ensure safe handling and storage of this compound given limited toxicity data?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and ANSI Z87.1-approved goggles. Use OV/AG/P99 respirators if aerosolization occurs .
  • Storage : Argon-purged vials at −20°C (desiccated) prevent hygroscopic degradation. Monitor stability via monthly HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Q. How can crystallographic data resolve discrepancies in reported melting points or solubility profiles?

  • Methodological Answer :
  • Polymorph Screening : Slurrying in 12 solvents (e.g., DMSO, ethyl acetate) identifies stable forms. Differential Scanning Calorimetry (DSC) confirms melting points (e.g., 443–445 K for lesatropane intermediates) .
  • Solubility : Use the shake-flask method with UV-Vis quantification (λ = 254 nm). LogP values (e.g., 1.2 ± 0.1) are cross-validated using ChemAxon’s MarvinSketch .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Hydroxytropinone
Reactant of Route 2
6-Hydroxytropinone

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